Cas no 2562-84-7 (2-(Naphthalen-1-yl)-1-phenyl-1H-benzodimidazole)

2-(Naphthalen-1-yl)-1-phenyl-1H-benzimidazole is a benzimidazole derivative featuring a naphthalene and phenyl substituent, imparting unique photophysical and electronic properties. This compound exhibits strong fluorescence and high thermal stability, making it suitable for applications in organic light-emitting diodes (OLEDs) and optoelectronic materials. Its rigid, conjugated structure enhances charge transport characteristics, which is beneficial for use in semiconductor layers or hole-transport materials. The naphthalene moiety further contributes to extended π-conjugation, improving absorption and emission properties. This compound is also of interest in coordination chemistry due to its potential as a ligand for metal complexes. Its synthetic versatility allows for further functionalization to tailor properties for specific applications.
2-(Naphthalen-1-yl)-1-phenyl-1H-benzodimidazole structure
2562-84-7 structure
Product Name:2-(Naphthalen-1-yl)-1-phenyl-1H-benzodimidazole
CAS No:2562-84-7
MF:C23H16N2
MW:320.386545181274
CID:1024303
PubChem ID:12124861
Update Time:2025-05-20

2-(Naphthalen-1-yl)-1-phenyl-1H-benzodimidazole Chemical and Physical Properties

Names and Identifiers

    • 2-(Naphthalen-1-yl)-1-phenyl-1H-benzo[d]imidazole
    • 2-(phthalen-1-yl)-1-phenyl-1H-benzo[d]imidazole
    • 1-Phenyl-2-(naphthyl-1)-benzimidazol
    • 1-Phenyl-2-(naphthyl-1-)-benzimidazol
    • 2-(1-naphthyl)-1-phenyl-1H-benzimidazole
    • 2-naphthalen-1-yl-1-phenyl-1H-benzoimidazole
    • AK101309
    • ANW-60302
    • CTK8B8419
    • KB-224258
    • SureCN9611803
    • 2-(1-naphthalenyl)-1-phenyl-benzimidazole
    • DTXSID90478052
    • 2-naphthalen-1-yl-1-phenylbenzimidazole
    • AKOS016003246
    • SCHEMBL9611803
    • 2562-84-7
    • 2-(Naphthalen-1-yl)-1-phenyl-1H-benzodimidazole
    • MDL: MFCD23135295
    • Inchi: 1S/C23H16N2/c1-2-11-18(12-3-1)25-22-16-7-6-15-21(22)24-23(25)20-14-8-10-17-9-4-5-13-19(17)20/h1-16H
    • InChI Key: MAKXGWFYKMRQEK-UHFFFAOYSA-N
    • SMILES: N1(C2C=CC=CC=2)C2C=CC=CC=2N=C1C1=CC=CC2C=CC=CC1=2

Computed Properties

  • Exact Mass: 320.13148
  • Monoisotopic Mass: 320.131348519g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 2
  • Complexity: 443
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6
  • Topological Polar Surface Area: 17.8Ų

Experimental Properties

  • PSA: 17.82

2-(Naphthalen-1-yl)-1-phenyl-1H-benzodimidazole Pricemore >>

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Additional information on 2-(Naphthalen-1-yl)-1-phenyl-1H-benzodimidazole

Comprehensive Overview of 2-(Naphthalen-1-yl)-1-phenyl-1H-benzodimidazole (CAS No. 2562-84-7)

2-(Naphthalen-1-yl)-1-phenyl-1H-benzodimidazole (CAS No. 2562-84-7) is a highly versatile organic compound that has garnered significant attention in recent years due to its unique chemical properties and wide-ranging applications. This benzodimidazole derivative is characterized by its naphthalene and phenyl substituents, which contribute to its stability and functionality in various industrial and research settings. Researchers and manufacturers are increasingly interested in this compound for its potential in advanced material science, pharmaceutical intermediates, and organic electronics.

One of the most frequently asked questions about 2-(Naphthalen-1-yl)-1-phenyl-1H-benzodimidazole is its role in OLED (Organic Light-Emitting Diode) technology. With the growing demand for energy-efficient displays, this compound has emerged as a promising candidate for emissive layer materials due to its excellent electroluminescent properties. Its ability to form stable thin films and exhibit high quantum yield makes it a subject of intense study in the field of optoelectronics.

Another area where CAS No. 2562-84-7 is making waves is in the development of fluorescent probes for biological imaging. Scientists are exploring its photophysical characteristics, such as its Stokes shift and solvatochromism, to create sensitive detectors for cellular processes. This aligns with the current trend in precision medicine and diagnostic tools, where there's a surge in searches for bioimaging agents with low toxicity and high specificity.

The synthesis of 2-(Naphthalen-1-yl)-1-phenyl-1H-benzodimidazole typically involves condensation reactions between appropriately substituted precursors. Recent advancements in green chemistry have led to more efficient synthetic routes that minimize waste and improve yields - a topic frequently searched by process chemists looking for sustainable manufacturing methods. The compound's thermal stability and solubility profile in common organic solvents make it particularly attractive for solution-processable materials.

In material science applications, researchers are investigating this benzodimidazole derivative as a potential component in organic photovoltaics (OPVs). Its electron-transporting capabilities and tunable band gap properties align well with the global push for renewable energy solutions. This connection to solar cell technology has significantly increased its visibility in academic literature and patent filings in recent years.

Quality control of CAS No. 2562-84-7 remains a critical concern for industrial users, with many searching for reliable analytical methods for purity assessment. Standard characterization techniques include HPLC, mass spectrometry, and NMR spectroscopy, with particular attention to its chromatographic behavior and spectral fingerprints. The compound typically appears as a white to off-white crystalline powder with well-defined melting point characteristics.

From a commercial perspective, the global market for 2-(Naphthalen-1-yl)-1-phenyl-1H-benzodimidazole is experiencing steady growth, driven by demand from electronic materials manufacturers and research institutions. Suppliers are increasingly focusing on high-purity grades to meet the stringent requirements of device fabrication applications. Current price trends and supply chain dynamics for this specialty chemical are common search queries among procurement professionals.

Looking ahead, the scientific community continues to explore novel derivatives of 2-(Naphthalen-1-yl)-1-phenyl-1H-benzodimidazole through structure-activity relationship studies. The compound's molecular scaffold offers numerous possibilities for functional group modifications, making it a valuable building block in medicinal chemistry and materials design. These ongoing developments ensure that research into this versatile molecule will remain at the forefront of applied chemistry for years to come.

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